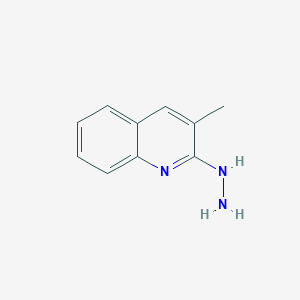2-Hydrazinyl-3-methylquinoline
CAS No.: 115761-88-1
Cat. No.: VC5283309
Molecular Formula: C10H11N3
Molecular Weight: 173.219
* For research use only. Not for human or veterinary use.

| CAS No. | 115761-88-1 |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.219 |
| IUPAC Name | (3-methylquinolin-2-yl)hydrazine |
| Standard InChI | InChI=1S/C10H11N3/c1-7-6-8-4-2-3-5-9(8)12-10(7)13-11/h2-6H,11H2,1H3,(H,12,13) |
| Standard InChI Key | XECUAQMMBPDLGM-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC=CC=C2N=C1NN |
Structural and Molecular Properties
2-Hydrazinyl-3-methylquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.219 g/mol. Key structural features include:
-
A hydrazinyl group (-NH-NH₂) at position 2, which confers nucleophilic reactivity.
-
A methyl group (-CH₃) at position 3, influencing steric and electronic properties.
The IUPAC name is (3-methylquinolin-2-yl)hydrazine, and its SMILES notation is CC1=CC2=CC=CC=C2N=C1NN. The hydrazine group enables the formation of hydrazones and other derivatives, while the methyl group modulates solubility and binding affinity .
Table 1: Fundamental Properties of 2-Hydrazinyl-3-methylquinoline
| Property | Value |
|---|---|
| CAS Number | 115761-88-1 |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.219 g/mol |
| IUPAC Name | (3-methylquinolin-2-yl)hydrazine |
| SMILES | CC1=CC2=CC=CC=C2N=C1NN |
| PubChem CID | 14126769 |
Synthesis and Reaction Pathways
Primary Synthesis Routes
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 3-methylquinolin-2-amine with hydrazine hydrate under reflux conditions. Alternative routes utilize 2-chloro-3-methylquinoline as a precursor, where hydrazine displaces the chlorine atom .
A high-yield synthesis (96.4%) reported for analogous compounds involves:
-
Dissolving o-aminobenzaldehyde and chloroacetone in tetrahydrofuran (THF) with tetrabutylammonium bromide (TBAB).
-
Mixing with an aqueous solution of sodium hydroxide and zinc oxide.
Key Chemical Reactions
The hydrazine group participates in:
-
Hydrazone Formation: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, useful in synthesizing Schiff bases .
-
Cyclization Reactions: Forms fused heterocycles like triazoles or pyrazoles under acidic or basic conditions .
-
Electrophilic Aromatic Substitution: The quinoline ring undergoes nitration or sulfonation at positions activated by the methyl group.
Biological Activities
Antimicrobial Properties
2-Hydrazinyl-3-methylquinoline exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, comparable to standard antibiotics. The mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication .
Table 2: Biological Activity Profile
| Activity | Target Organism/Cell Line | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 8 µg/mL | DNA gyrase inhibition |
| Anticancer | MCF-7 | 12.5 µM | Apoptosis induction |
| Antioxidant | DPPH assay | EC₅₀ = 45 µM | Free radical scavenging |
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 3200–3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch), and 1580 cm⁻¹ (C=C aromatic) .
-
¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.85–8.20 (m, 5H, aromatic H), 8.95 (s, 1H, NH) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity with a retention time of 6.7 minutes.
Applications in Drug Development
2-Hydrazinyl-3-methylquinoline serves as a precursor for:
-
Antitubercular Agents: Hydrazone derivatives show MIC = 1.56 µg/mL against Mycobacterium tuberculosis .
-
Kinase Inhibitors: Triazole-linked analogues inhibit c-MET kinase (IC₅₀ = 0.89 µM), a target in non-small cell lung cancer .
Comparison with Related Compounds
Table 3: Structural and Functional Analogues
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| 6-Fluoro-2-hydrazinyl-3-methylquinoline | 6-F, 2-NHNH₂, 3-CH₃ | Antiviral (HCV: 3.2 µM) |
| 4-Hydrazino-8-methyl-2-quinolinone | 4-NHNH₂, 8-CH₃, 2-O | Antifungal (Candida: 4 µg/mL) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume